Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-
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Overview
Description
Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiazole family, which has been shown to exhibit a wide range of biological activities. In
Mechanism Of Action
The mechanism of action of benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl] is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical And Physiological Effects
Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl] has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, protect neurons from oxidative stress, and modulate the expression of certain genes. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl] is its wide range of biological activities, which make it a promising compound for scientific research. However, one of the main limitations of this compound is its complex synthesis method, which may limit its availability for certain experiments.
Future Directions
There are several future directions for the study of benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]. One direction is the further exploration of its potential applications in cancer therapy and neurodegenerative disease treatment. Another direction is the study of its mechanism of action, which may help to identify new targets for drug development. Additionally, the synthesis method of this compound could be optimized to increase its availability for scientific research.
Synthesis Methods
The synthesis of benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl] is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazole with formaldehyde to form a Schiff base. The Schiff base is then reacted with p-toluenesulfonic acid to form the benzenesulfonamide derivative. The final step involves the reaction of the benzenesulfonamide derivative with formaldehyde and ammonium chloride to form the final product.
Scientific Research Applications
Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl] has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. This compound has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
properties
CAS RN |
120164-58-1 |
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Product Name |
Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]- |
Molecular Formula |
C18H21N3O4S2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-1,3-benzothiazol-2-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-9-10(2)16(23)14(11(3)22)17-15(9)21-18(26-17)20-8-12-4-6-13(7-5-12)27(19,24)25/h4-7,11,22-23H,8H2,1-3H3,(H,20,21)(H2,19,24,25) |
InChI Key |
RAVVXWIPJZJVLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C(C)O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C(C)O)O)C |
synonyms |
Benzenesulfonamide, 4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]- |
Origin of Product |
United States |
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